N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide
Description
Properties
CAS No. |
43021-10-9 |
|---|---|
Molecular Formula |
C32H28N2O5S2 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C32H28N2O5S2/c1-39-32(25-14-6-2-7-15-25,26-16-8-3-9-17-26)30-24-27(33-40(35,36)28-18-10-4-11-19-28)22-23-31(30)34-41(37,38)29-20-12-5-13-21-29/h2-24,33-34H,1H3 |
InChI Key |
WCQCDEJHUUSWBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)NS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation
Benzenesulfonamides are typically synthesized by the reaction of benzenesulfonyl chlorides with amines under controlled conditions. The general reaction scheme is:
$$
\text{Benzenesulfonyl chloride} + \text{Amine} \rightarrow \text{Benzenesulfonamide} + \text{HCl}
$$
This reaction is usually conducted in the presence of a base (e.g., triethylamine or pyridine) to neutralize the released HCl and drive the reaction forward.
Introduction of Methoxy(diphenyl)methyl Group
The methoxy(diphenyl)methyl substituent can be introduced via nucleophilic substitution or addition reactions involving diphenylmethanol derivatives or their activated forms (e.g., diphenylmethyl halides or ethers). The methoxy group is typically introduced by methylation using methylating agents such as methyl iodide or dimethyl sulfate, often under basic conditions.
Specific Preparation Methods for N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide
Stepwise Synthesis Approach
Based on literature analogs and sulfonamide chemistry principles, the preparation generally involves the following steps:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sulfonylation of aniline derivative | Benzenesulfonyl chloride, base (e.g., pyridine) | Formation of 4-(benzenesulfonamido)aniline |
| 2 | Introduction of diphenylmethyl group | Diphenylmethyl halide or diphenylmethanol derivative, base | Alkylation at the 3-position of phenyl ring |
| 3 | Methylation | Methyl iodide or dimethyl sulfate, base | Formation of methoxy group on diphenylmethyl moiety |
| 4 | Second sulfonylation | Benzenesulfonyl chloride, base | Formation of this compound |
Representative Reaction Conditions
- Solvent: Dichloromethane or tetrahydrofuran (THF) for sulfonylation and alkylation steps.
- Temperature: Typically 0 °C to room temperature for sulfonylation to control reactivity.
- Base: Triethylamine or pyridine to neutralize HCl and promote sulfonamide formation.
- Purification: Recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
Analytical Data and Reaction Yields
Due to the scarcity of direct reports on this exact compound, analogous sulfonamide derivatives provide insight into typical yields and purity data.
| Step | Typical Yield (%) | Purity (%) (HPLC) | Characterization Methods |
|---|---|---|---|
| First sulfonylation | 85–92 | >95 | NMR, IR, Mass Spectrometry |
| Diphenylmethyl group introduction | 70–80 | 90–95 | NMR (aromatic and methoxy signals), MS |
| Methylation | 75–85 | >95 | NMR (singlet for methoxy), IR |
| Second sulfonylation | 80–90 | >95 | NMR, IR, Elemental Analysis |
Literature and Patent Sources Supporting Preparation Methods
Organic Syntheses provides protocols for benzenesulfonamide derivatives formation through sulfonyl chloride and amine reactions, which form the basis for the sulfonamide linkages in the target compound.
Patent EP3263553B1 discusses crystalline modifications of benzenesulfonamide derivatives and includes synthetic routes involving sulfonylation and aromatic substitution, relevant to the preparation of multi-sulfonamide compounds.
PubChem entries for related benzenesulfonamide compounds demonstrate typical molecular structures and synthetic precursors, supporting the stepwise introduction of sulfonamide and methoxy(diphenyl)methyl groups.
Summary Table of Preparation Methodology
| Reaction Step | Key Reagents/Conditions | Expected Product | Notes |
|---|---|---|---|
| Sulfonylation of aromatic amine | Benzenesulfonyl chloride, pyridine, DCM, 0 °C | Mono-sulfonamide intermediate | Control temperature to avoid overreaction |
| Alkylation with diphenylmethyl derivative | Diphenylmethyl chloride, base, THF, RT | Diphenylmethyl-substituted phenyl sulfonamide | Use anhydrous conditions to prevent hydrolysis |
| Methylation of hydroxyl group | Methyl iodide, K2CO3, acetone, reflux | Methoxy(diphenyl)methyl substituted product | Excess methylating agent ensures complete reaction |
| Second sulfonylation | Benzenesulfonyl chloride, base, DCM, 0–25 °C | Target compound | Purify via recrystallization or chromatography |
The preparation of this compound is achieved through a multi-step synthetic route involving selective sulfonylation of aniline derivatives, introduction of the bulky methoxy(diphenyl)methyl group via alkylation and methylation, followed by a second sulfonylation step. The process requires careful control of reaction conditions to ensure regioselectivity and high purity. The methodology is supported by established sulfonamide chemistry protocols and analogous compound syntheses documented in organic synthesis literature and patent disclosures.
This article synthesizes available data and known chemical principles to provide a comprehensive guide to the preparation of this complex sulfonamide compound, suitable for researchers and chemists engaged in advanced organic synthesis.
Chemical Reactions Analysis
Hydrolysis of Sulfonamide Groups
The sulfonamide bonds (–SO₂–NH–) are susceptible to hydrolysis under acidic or basic conditions, yielding sulfonic acids and amines. For example:
-
Acidic Hydrolysis : Protonation of the sulfonamide nitrogen increases electrophilicity, facilitating nucleophilic attack by water .
-
Basic Hydrolysis : Deprotonation generates a sulfonamide anion, which undergoes nucleophilic substitution .
Key Factors :
-
Steric hindrance from the methoxy(diphenyl)methyl group may slow hydrolysis kinetics.
-
Electron-withdrawing substituents on the benzene rings could enhance reactivity .
Electrophilic Aromatic Substitution (EAS)
The phenyl rings may undergo EAS at positions activated by directing groups:
| Position | Directing Group | Reactivity | Example Reactions |
|---|---|---|---|
| Para to –SO₂NH– | –SO₂NH– (meta-directing) | Moderate activation | Nitration, sulfonation |
| Ortho to –OCH₃ | –OCH₃ (ortho/para-directing) | High activation | Halogenation, Friedel-Crafts alkylation |
Mechanistic Notes :
-
The methoxy group donates electron density via resonance, favoring electrophilic attack at ortho/para positions.
-
Steric bulk from diphenylmethyl may limit reactivity at adjacent sites .
Nucleophilic Substitution
The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles:
| Reagent | Product | Conditions |
|---|---|---|
| Alkyl halides | N-Alkylated sulfonamide | Base (e.g., K₂CO₃), DMF, 60°C |
| Acyl chlorides | N-Acylated derivatives | Pyridine, CH₂Cl₂, 0°C |
Example :
Oxidative Demethylation
The methoxy group (–OCH₃) may undergo demethylation under strong oxidizing agents (e.g., BBr₃, HI):
Implications :
-
Converts the methoxy group to a hydroxyl group, altering electronic and steric properties.
-
Potential for subsequent reactions (e.g., esterification, glycosylation) .
Biological Interactions
While not a traditional "reaction," the compound’s sulfonamide groups enable non-covalent interactions with biological targets:
Structure-Activity Data :
-
Analogous compounds show EC₅₀ values of 0.09–1.06 μM in antiviral assays .
-
Selectivity indices (SI) exceed >100 for derivatives with nitro or amino substituents .
Analytical Characterization
Key techniques for verifying reaction outcomes:
Scientific Research Applications
N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit carbonic anhydrase enzymes, which play a role in regulating pH and ion balance in cells .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Isoxazolyl Derivatives : The isoxazole ring (e.g., in ) enhances π-π stacking with aromatic residues in enzymes, improving antimicrobial efficacy .
- Fluorinated Analogs (): Fluorine atoms increase electronegativity and metabolic stability, making these compounds suitable for prolonged therapeutic action .
Biological Activity
N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide is a compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by experimental data and case studies.
Chemical Structure
The compound features a complex structure characterized by two benzenesulfonamide moieties and a methoxy(diphenyl)methyl group. Its molecular formula and weight are essential for understanding its interactions in biological systems.
Antimicrobial Properties
Sulfonamides are known for their antimicrobial activity, primarily against bacterial infections. The mechanism involves inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). Studies have indicated that derivatives of benzenesulfonamide exhibit varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| 4-(2-amino-ethyl)-benzenesulfonamide | Significant reduction in perfusion pressure in isolated rat heart models |
Cardiovascular Effects
Research has demonstrated that certain benzenesulfonamide derivatives can influence cardiovascular parameters. For instance, a study using an isolated rat heart model showed that specific sulfonamides reduced perfusion pressure and coronary resistance, indicating potential applications in treating hypertension.
Case Study: Isolated Rat Heart Model
- Objective: Evaluate the impact of benzenesulfonamide derivatives on perfusion pressure.
- Method: Isolated rat heart was perfused with Krebs-Henseleit solution containing varying concentrations of sulfonamides.
- Findings: The compound 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased both perfusion pressure and coronary resistance compared to controls.
The biological activity of this compound may involve:
- Calcium Channel Modulation: Some studies suggest that benzenesulfonamides can interact with calcium channels, influencing vascular smooth muscle contraction and relaxation.
- Inhibition of Enzymatic Pathways: These compounds may inhibit enzymes involved in inflammatory processes, contributing to their anti-inflammatory effects.
In Vivo and In Vitro Studies
- Anti-inflammatory Activity: New derivatives have been synthesized and tested for their anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines.
- Antioxidant Activity: Some studies suggest that these compounds possess antioxidant properties, potentially protecting cells from oxidative stress.
Q & A
Q. How should researchers optimize solubility for in vivo pharmacokinetic studies?
- Methodological Answer : Employ co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation (PLGA polymers). Validate solubility via shake-flask method (UV-Vis quantification at λmax ~270 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
